molecular formula C18H22N4O2 B5443603 7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B5443603
M. Wt: 326.4 g/mol
InChI Key: COTSWWHASFEQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: is a complex organic compound featuring a spirocyclic structure with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 7-[(1-Benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

7-[(1-benzylimidazol-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-20-13-18(24-17(20)23)7-9-21(14-18)12-16-19-8-10-22(16)11-15-5-3-2-4-6-15/h2-6,8,10H,7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTSWWHASFEQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)CC3=NC=CN3CC4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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